![molecular formula C21H22O6 B12322389 Beta, beta-Dimethylacrylalkannin](/img/structure/B12322389.png)
Beta, beta-Dimethylacrylalkannin
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Overview
Description
Beta, beta-Dimethylacrylalkannin is a natural naphthoquinone compound isolated from the roots of plants such as Alkanna cappadocica and Arnebia nobilis. It is known for its reddish-brown crystalline appearance and has gained attention for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-aging effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta, beta-Dimethylacrylalkannin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Alkanna cappadocica using solvents like chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through organic reactions involving naphthoquinone derivatives and specific alkylation processes.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes drying and grinding the plant roots, followed by solvent extraction and purification through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Beta, beta-Dimethylacrylalkannin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, which have distinct biological activities and applications .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Beta, beta-Dimethylacrylalkannin has demonstrated significant anticancer effects in various studies:
- Mechanism of Action : It inhibits the proliferation and metastasis of lung adenocarcinoma cells by inducing apoptosis and arresting the cell cycle. The compound achieves this by targeting the oncogene β-catenin and facilitating its ubiquitination through upregulation of the E3 ligase NEDD4L, leading to reduced expression of genes associated with tumor growth such as survivin and cyclin D1 .
- Case Study : In vivo studies have shown that treatment with this compound significantly suppresses tumor volume in mice models without causing toxicity .
Study Type | Cancer Type | Treatment Method | Outcome |
---|---|---|---|
In Vitro | Lung Adenocarcinoma | ALCAP2 treatment | Inhibition of cell proliferation and migration |
In Vivo | Tumor Xenograft Model | ALCAP2 injection | Significant reduction in tumor volume |
1.2 Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties:
- Fungal Inhibition : this compound shows potent antifungal activity against strains like Candida krusei and dermatophytes, with minimum inhibitory concentrations (MIC) ranging from 2.08 to 33.3 μg/ml .
- Case Study : A clinical evaluation demonstrated its efficacy in treating various skin conditions, including eczema and dermatitis, with reported success rates exceeding 90% in several cases .
Condition | Success Rate (%) | MIC Range (μg/ml) |
---|---|---|
Acne | 92 | 50 |
Eczema | 94.9 | 4.16 - 8.32 |
Baby Napkin Dermatitis | 100 | 2 - 6 |
Therapeutic Applications
2.1 Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties:
- Mechanism : It modulates immune responses and enhances nonspecific immunity by promoting lymphocyte activity .
- Clinical Application : The compound is being explored for its potential in treating inflammatory diseases such as phlebitis and vaginitis.
2.2 Hepatoprotective Effects
Research indicates that this compound may protect liver cells from damage:
- Case Study : In models of hepatitis B virus infection, the compound significantly reduced serum DHBV-DNA levels, indicating its potential as a hepatoprotective agent .
Industrial Applications
3.1 Cosmetic Industry
Due to its bioactive properties, this compound is utilized in cosmetic formulations for its anti-aging effects:
Mechanism of Action
Beta, beta-Dimethylacrylalkannin exerts its effects through various molecular mechanisms. It modulates the polarization of tumor-associated macrophages, enhancing the anti-tumor activity of M1 macrophages while inhibiting the pro-tumor activity of M2 macrophages . The compound also interacts with specific molecular targets and pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Beta, beta-Dimethylacrylshikonin: Another naphthoquinone derivative with similar anti-tumor properties.
Arnebin 1: A compound with comparable biological activities, including anti-inflammatory and anti-aging effects.
Uniqueness
Beta, beta-Dimethylacrylalkannin is unique due to its specific molecular structure, which allows it to effectively modulate tumor-associated macrophages and exhibit strong anti-tumor activity. Its ability to increase collagen and involucrin content in skin cells also sets it apart from other similar compounds .
Biological Activity
Beta, beta-Dimethylacrylalkannin (DMAKN) is a natural naphthoquinone derived from the root of Lithospermum erythrorhizon and Alkanna tinctoria. This compound has garnered attention due to its diverse biological activities, particularly in cancer treatment and immunomodulation. This article explores the biological activity of DMAKN, emphasizing its antitumor properties, effects on macrophage polarization, and potential therapeutic applications.
- Chemical Structure : DMAKN is characterized by a hydroxy-1,4-naphthoquinone structure.
- Solubility : It is soluble in organic solvents such as methanol, ethanol, and DMSO.
- Molecular Formula : C₁₅H₁₈O₃.
Antitumor Activity
Recent studies have demonstrated that DMAKN exhibits significant antitumor activity against various cancer cell lines, particularly hepatocellular carcinoma (HCC) and lung adenocarcinoma (LUAD).
-
Macrophage Polarization :
- DMAKN enhances the polarization of M1 macrophages while inhibiting M2 macrophage polarization. This dual action leads to an improved immune response against tumors.
- In vitro studies showed that co-culturing DMAKN-treated M1 macrophages with HCC cells significantly inhibited cell viability compared to untreated controls .
- Cell Cycle Arrest and Apoptosis :
- In Vivo Studies :
Summary of Research Findings
Case Study 1: Hepatocellular Carcinoma
In a study involving THP-1 cells (human monocytic cell line), DMAKN was shown to enhance the expression of M1 markers in macrophages when treated with LPS/IFN-γ, leading to significant inhibition of HCC cell growth. The treatment resulted in a dose-dependent increase in M1 marker expression, indicating enhanced anti-tumor activity through immune modulation .
Case Study 2: Lung Adenocarcinoma
Another study focused on LUAD cells demonstrated that DMAKN could effectively suppress cell proliferation and induce apoptosis by targeting β-catenin through the upregulation of NEDD4L, an E3 ligase that facilitates β-catenin ubiquitination. This mechanism highlights the potential for DMAKN as a novel therapeutic agent for lung cancer .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m0/s1 |
InChI Key |
ZWYUHJQQLXNNSY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Origin of Product |
United States |
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